molecular formula C19H18N4O2 B2948171 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone CAS No. 2034522-72-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone

Cat. No.: B2948171
CAS No.: 2034522-72-8
M. Wt: 334.379
InChI Key: OXUCAZAIDPYWIQ-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone is a complex organic compound that features both a triazole ring and an azetidine ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the azetidine ring is a four-membered ring that can introduce strain and reactivity into the molecule.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,3-triazole ring . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound’s mode of action is likely to involve the interaction of the 1,2,3-triazole ring with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can result in changes to the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited antifungal activity, antimicrobial activity, antiviral activity, as well as anticancer activity against various cancer cell lines . Therefore, it’s plausible that this compound could affect similar pathways.

Pharmacokinetics

Compounds with a 1,2,3-triazole ring are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .

Result of Action

The molecular and cellular effects of this compound’s action are likely to depend on the specific targets it interacts with. Given the potential targets and modes of action discussed above, the compound could have a range of effects, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules could influence the compound’s bioavailability and its ability to reach its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles .

The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with a benzyl-protected phenol derivative. The final step involves the coupling of the triazole and azetidine intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The azetidine ring can be reduced to form more stable derivatives.

    Substitution: Both the triazole and azetidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the azetidine ring could produce azetidine alcohols.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone lies in the combination of the triazole and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(22-12-17(13-22)23-10-9-20-21-23)16-7-4-8-18(11-16)25-14-15-5-2-1-3-6-15/h1-11,17H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCAZAIDPYWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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